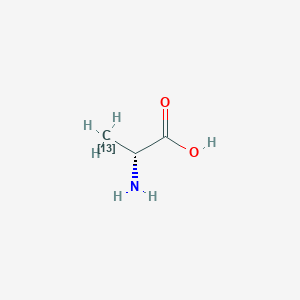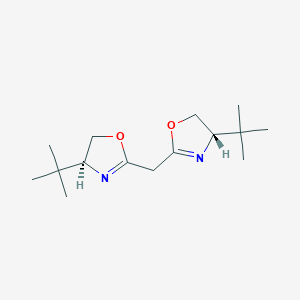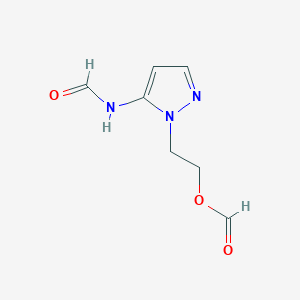
次亜塩素酸ナトリウム五水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium hypochlorite pentahydrate is an inorganic chemical compound with the formula NaOCl·5H₂O. It is a pale greenish-yellow crystalline solid that is stable when kept refrigerated. This compound is widely known for its strong oxidizing properties and is commonly used as a disinfectant and bleaching agent .
科学的研究の応用
Sodium hypochlorite pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis for the oxidation of alcohols, sulfides, and glycols.
Biology: Employed in the disinfection of laboratory equipment and surfaces.
Medicine: Utilized in the preparation of disinfectant solutions for medical use.
Industry: Applied in the bleaching of textiles and paper, and in water treatment processes.
作用機序
Target of Action
Sodium hypochlorite pentahydrate primarily targets fatty acids and amino acids . It is an antimicrobial agent used to treat and prevent infections of the skin and tissue . It is also used as a chemical reagent for chlorination and oxidation reactions .
Mode of Action
Sodium hypochlorite mediates its antimicrobial action by reacting with fatty acids and amino acids . Through a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution . Sodium hypochlorite may react with amino acids to neutralize them and form water and salt . Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism . Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups .
Biochemical Pathways
Sodium hypochlorite pentahydrate is used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . It causes biosynthetic alterations in cellular metabolism and phospholipid destruction, formation of chloramines that interfere in cellular metabolism, oxidative action with irreversible enzymatic inactivation in bacteria, and lipid and fatty acid degradation .
Result of Action
The result of sodium hypochlorite pentahydrate’s action is the disruption of microbial cell metabolism, leading to cell death . It is also used in organic synthesis to oxidize various compounds, providing synthetically useful products .
Safety and Hazards
将来の方向性
Sodium hypochlorite pentahydrate has been widely used for over 200 years . The crystal structure of its pentahydrate (the normal solid form) had not been established until recently . It is notable that the reaction of primary alcohols having a heteroaromatic moiety (pyridine, thiophene) effectively produced the desired aldehydes .
生化学分析
Biochemical Properties
Sodium hypochlorite pentahydrate has been employed in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions as a simple oxidant . It has been used in the oxidation of 2-octanol in several solvents .
Cellular Effects
It is unstable in solution and easily decomposes, liberating chlorine, which is the active principle of such products .
Molecular Mechanism
It is known that Sodium hypochlorite reacts with most nitrogen compounds to form volatile monochloramine, dichloramines, and nitrogen trichloride .
Temporal Effects in Laboratory Settings
Sodium hypochlorite pentahydrate has been used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions just as a simple oxidant . The reaction of 2-octanol with several concentrations of aqueous Sodium hypochlorite pentahydrate prepared from Sodium hypochlorite pentahydrate crystals and water has been documented .
準備方法
Synthetic Routes and Reaction Conditions: Sodium hypochlorite pentahydrate can be synthesized by reacting chlorine gas with a cold, dilute solution of sodium hydroxide. The reaction is as follows: [ \text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] The resulting solution is then cooled to crystallize sodium hypochlorite pentahydrate .
Industrial Production Methods: Industrially, sodium hypochlorite pentahydrate is produced by the same reaction but on a larger scale. The process involves the careful control of temperature and concentration to ensure the stability of the pentahydrate form. The crystalline material is 44% sodium hypochlorite and contains minimal amounts of sodium hydroxide and sodium chloride .
Types of Reactions:
Oxidation: Sodium hypochlorite pentahydrate is a strong oxidizing agent.
Substitution: It can react with disulfides or thiols to produce sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation of Alcohols: Sodium hypochlorite pentahydrate in the presence of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and a buffer such as sodium bicarbonate.
Substitution Reactions: Reactions with disulfides or thiols in acetic acid.
Major Products:
Oxidation: Aldehydes and ketones from alcohols.
Substitution: Sulfonyl chlorides from disulfides or thiols.
類似化合物との比較
- Sodium chlorite (NaClO₂)
- Sodium chlorate (NaClO₃)
- Sodium perchlorate (NaClO₄)
- Calcium hypochlorite (Ca(OCl)₂)
Comparison:
- Sodium hypochlorite pentahydrate is unique due to its stability in the crystalline form and its high oxidizing power. Unlike sodium chlorite and sodium chlorate, it is more commonly used in household and industrial applications for disinfection and bleaching .
- Calcium hypochlorite is another strong oxidizing agent but is often used in solid form for pool sanitation and water treatment .
Sodium hypochlorite pentahydrate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
特性
| { "Design of the Synthesis Pathway": "Sodium hypochlorite pentahydrate can be synthesized by reacting sodium hydroxide with chlorine gas in the presence of water.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Chlorine gas (Cl2)", "Water (H2O)" ], "Reaction": [ "Dissolve sodium hydroxide in water to form a solution.", "Add chlorine gas to the solution while stirring continuously.", "Maintain a temperature of 5-10°C during the reaction.", "Continue stirring until all the chlorine gas has reacted.", "Filter the resulting solution to remove any impurities.", "Crystallize the solution by evaporating the water.", "Collect the crystals and dry them to obtain sodium hypochlorite pentahydrate." ] } | |
CAS番号 |
10022-70-5 |
分子式 |
ClH3NaO2 |
分子量 |
93.46 g/mol |
IUPAC名 |
sodium;hypochlorite;pentahydrate |
InChI |
InChI=1S/ClHO.Na.H2O/c1-2;;/h2H;;1H2 |
InChIキー |
BIYQMPMOJAQCFC-UHFFFAOYSA-N |
異性体SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
正規SMILES |
O.OCl.[Na] |
| 10022-70-5 | |
ピクトグラム |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)





